
N-Benzyl-4-chlorobenzenesulfonohydrazide
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Overview
Description
N-Benzyl-4-chlorobenzenesulfonohydrazide is a chemical compound with the molecular formula C13H13ClN2O2S and a molecular weight of 296.77 g/mol . It is known for its unique structure, which includes a benzyl group attached to a 4-chlorobenzenesulfonohydrazide moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
N-Benzyl-4-chlorobenzenesulfonohydrazide can be synthesized through a reaction between 4-chlorobenzenesulfonyl chloride and benzylhydrazine . The reaction typically involves the following steps:
Reaction Setup: Dissolve 4-chlorobenzenesulfonyl chloride in an appropriate solvent such as dichloromethane.
Addition of Benzylhydrazine: Slowly add benzylhydrazine to the solution while maintaining a controlled temperature.
Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated temperatures to ensure complete reaction.
Purification: Purify the product using techniques such as recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
N-Benzyl-4-chlorobenzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of corresponding amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Scientific Research Applications
N-Benzyl-4-chlorobenzenesulfonohydrazide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-4-chlorobenzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or interfering with cellular processes. The exact molecular targets and pathways are still under investigation, but studies suggest that it may affect protein synthesis and cellular signaling pathways.
Comparison with Similar Compounds
N-Benzyl-4-chlorobenzenesulfonohydrazide can be compared with other similar compounds, such as:
N-Benzyl-4-methylbenzenesulfonohydrazide: Similar structure but with a methyl group instead of a chlorine atom.
N-Benzyl-4-nitrobenzenesulfonohydrazide: Contains a nitro group instead of a chlorine atom, leading to different chemical properties and reactivity.
N-Benzyl-4-fluorobenzenesulfonohydrazide: Fluorine substitution results in unique chemical behavior compared to the chlorine-substituted compound.
Biological Activity
N-Benzyl-4-chlorobenzenesulfonohydrazide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to the class of sulfonylhydrazones, which are known for their diverse biological activities. The synthesis typically involves the reaction of benzylamine with 4-chlorobenzenesulfonyl chloride in the presence of a base. The resulting compound can be characterized by various spectroscopic techniques such as NMR and IR spectroscopy.
Biological Activity Overview
The biological activities of this compound have been investigated in several studies, revealing its potential as an anticancer agent and its effects on various cellular pathways.
Anticancer Activity
Recent studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has demonstrated inhibitory activity against gastric adenocarcinoma (SNU-1) and lung adenocarcinoma (NCI-H441) cells, with IC50 values ranging from 20 to 30 μM. These findings suggest that this compound may interfere with critical signaling pathways involved in cancer cell proliferation and survival.
Table 1: Cytotoxic Activity of this compound
Cell Line | IC50 (μM) |
---|---|
SNU-1 (Gastric) | 20-30 |
NCI-H441 (Lung) | 20-30 |
A549 (Lung) | >30 |
The mechanism by which this compound exerts its anticancer effects appears to involve the disruption of Ras signaling pathways. Ras proteins play a crucial role in cell growth and differentiation, and their aberrant activation is often implicated in cancer. The compound may inhibit the GDP/GTP exchange process mediated by Ras, thereby reducing downstream signaling through pathways such as PI3K-Akt and Raf-MEK-Erk.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications at the benzyl or sulfonamide moieties can significantly influence biological activity. For example, variations in substituents on the benzene ring can enhance or diminish cytotoxic effects, highlighting the importance of chemical structure in determining biological efficacy.
Case Studies
- Inhibition of Tumor Growth : A study demonstrated that treatment with this compound resulted in a marked reduction in tumor size in xenograft models of human cancers. This suggests its potential for development as a therapeutic agent.
- Antimicrobial Activity : Preliminary investigations have indicated that this compound also exhibits antimicrobial properties against several bacterial strains, suggesting a broader spectrum of bioactivity beyond anticancer effects.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-Benzyl-4-chlorobenzenesulfonohydrazide and ensuring its purity?
The synthesis typically involves condensation of 4-chlorobenzenesulfonyl chloride with benzyl hydrazine derivatives under basic conditions. Key steps include:
- Precursor preparation : Use substituted aldehydes (e.g., benzaldehyde derivatives) and hydrazine precursors under inert atmospheres to avoid oxidation .
- Purification : Column chromatography or recrystallization in polar aprotic solvents (e.g., DMSO/ethanol mixtures) to isolate the product.
- Purity validation : Monitor via thin-layer chromatography (TLC) and confirm with melting point analysis .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Advanced analytical techniques are essential:
- NMR spectroscopy : 1H- and 13C-NMR identify proton environments and carbon frameworks, with characteristic sulfonamide peaks near δ 3.1–3.5 ppm and aromatic signals at δ 7.0–8.0 ppm .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- X-ray crystallography : Resolves bond lengths and angles, critical for verifying stereochemistry .
Q. What are the IUPAC naming conventions for derivatives of this compound?
The parent structure is named based on substituent priority:
- Core : Benzenesulfonohydrazide.
- Substituents : "4-chloro" indicates the chlorine position on the benzene ring; "N-Benzyl" specifies the hydrazide nitrogen substitution. Derivatives follow similar rules, e.g., N-(4-methylbenzylidene)-4-chlorobenzenesulfonohydrazide for para-methyl-substituted analogs .
Advanced Research Questions
Q. How do substituents on the benzylidene group influence the crystal packing and supramolecular interactions of this compound?
Studies on methyl-substituted derivatives reveal:
- Hydrogen bonding : Ortho-methyl groups reduce planarity, weakening N–H⋯O hydrogen bonds compared to para-methyl analogs.
- Lattice energy : Para-substituents enhance π-π stacking interactions, increasing lattice stability (calculated via DFT with energy differences up to 2.5 kcal/mol) .
- Methodology : Single-crystal X-ray diffraction and Hirshfeld surface analysis quantify intermolecular contacts (e.g., C–H⋯Cl vs. C–H⋯π interactions) .
Q. What mechanistic insights exist for the reactivity of this compound in nucleophilic substitution reactions?
Kinetic studies suggest:
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating sulfonamide bond cleavage.
- Leaving group propensity : The 4-chloro group enhances electrophilicity at the sulfonyl center, enabling substitution with amines or thiols.
- Monitoring : Use 19F-NMR (if fluorinated analogs are synthesized) or UV-Vis spectroscopy to track reaction progress .
Q. How can Hirshfeld surface analysis elucidate intermolecular interactions in this compound derivatives?
This computational tool maps close-contact regions:
- Surface metrics : Quantify contributions from H⋯Cl (10–15%), H⋯O (8–12%), and H⋯H (60–70%) interactions.
- Crystal engineering : Correlate surface features (e.g., "fingerprint plots") with melting points or solubility trends .
- Software : CrystalExplorer or Mercury for visualization, paired with Gaussian for energy decomposition .
Q. Methodological Notes
- Synthetic protocols : Always exclude moisture via Schlenk techniques for hydrazide coupling .
- Data contradictions : Cross-validate crystallographic data (e.g., CCDC 2032776) with computational models to resolve discrepancies in bond angles or torsion .
- Advanced tools : Pair experimental data (e.g., NMR) with DFT-calculated 13C chemical shifts (error margins < 2 ppm) for robust structural confirmation .
Properties
Molecular Formula |
C13H13ClN2O2S |
---|---|
Molecular Weight |
296.77 g/mol |
IUPAC Name |
N-benzyl-4-chlorobenzenesulfonohydrazide |
InChI |
InChI=1S/C13H13ClN2O2S/c14-12-6-8-13(9-7-12)19(17,18)16(15)10-11-4-2-1-3-5-11/h1-9H,10,15H2 |
InChI Key |
LKAUFDXAMDVJGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(N)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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